The synthesis of irofulven metabolite M4 involves several steps, primarily utilizing sulfation reactions. The compound was synthesized using sulfur trioxide-pyridine complex in dimethylformamide and 1,4-dioxane as solvents. This method allows for effective introduction of the sulfate group onto the pyrrolidine ring structure derived from irofulven .
The purification of M4 was achieved through reversed-phase solid-phase extraction using a gradient elution of acetonitrile and water. The final product was confirmed via nuclear magnetic resonance spectroscopy and mass spectrometry, ensuring that the synthesized compound matched the characteristics of the metabolite found in vitro .
The molecular structure of irofulven metabolite M4 features a pyrrolidine core with a sulfate group attached. Its molecular formula is C14H13O5N2F3S, and it has a molecular weight of approximately 377.0425 g/mol. The specific stereochemistry at positions 2 and 3 contributes to its biological activity .
M4 exhibits distinct mass spectrometric properties with a deprotonated ion observed at m/z 377.0425 and a characteristic product ion at m/z 96.9601, which corresponds to the hydrogen sulfate ion. These data points are critical for its identification in biological samples .
Irofulven metabolite M4 undergoes various chemical reactions typical for sulfated compounds. These include hydrolysis, conjugation with other biomolecules, and potential interactions with cellular targets such as proteins and nucleic acids.
The formation of M4 involves sulfonation reactions that can significantly alter its solubility and reactivity compared to the parent compound irofulven. The presence of the sulfate group enhances its interaction with biological macromolecules, thereby influencing its pharmacological profile .
The mechanism by which irofulven metabolite M4 exerts its effects is closely related to that of its parent compound. Irofulven binds covalently to DNA, leading to strand breaks and subsequent apoptosis in cancer cells. The sulfate modification may enhance its solubility and bioavailability, potentially increasing its efficacy as an anticancer agent .
Research indicates that metabolites like M4 may exhibit differential activity compared to their parent compounds due to altered binding dynamics with DNA or other cellular components. This could lead to variations in therapeutic outcomes when used in clinical settings .
Irofulven metabolite M4 is expected to be a solid at room temperature, with specific melting points and solubility characteristics influenced by its sulfate group.
The chemical properties include:
These properties are essential for understanding how M4 behaves in biological systems and its potential applications in therapy .
Irofulven metabolite M4 holds potential applications in cancer therapy due to its ability to induce apoptosis through DNA damage mechanisms similar to those observed with other chemotherapeutic agents. Its unique structural features may allow it to overcome resistance seen with traditional therapies.
Additionally, research into metabolites like M4 can provide insights into drug metabolism and pharmacokinetics, aiding in the development of more effective treatment regimens for various cancers .
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3